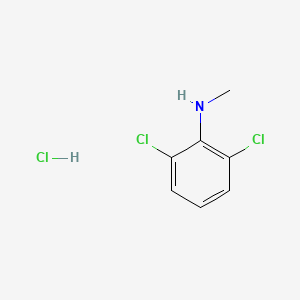
Sodium 4-hydroxy-3,3-dimethylbutanoate
Overview
Description
Sodium 4-hydroxy-3,3-dimethylbutanoate is a compound that belongs to the class of organic compounds known as hydroxy fatty acids . It is also known as 2,4-Dihydroxy-3,3-dimethylbutanoic acid sodium salt .
Molecular Structure Analysis
The molecular formula of Sodium 4-hydroxy-3,3-dimethylbutanoate is C6H11NaO3 . The InChI code is1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 . Physical And Chemical Properties Analysis
Sodium 4-hydroxy-3,3-dimethylbutanoate has a molecular weight of 154.14 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is solid at room temperature .Scientific Research Applications
Multiplicity Control in Chemical Synthesis
Research has focused on controlling the multiplicity in reactions involving active hydrogen bearing carbons, demonstrating the nuanced chemistry of molecular propellers through diazeniumdiolation processes. These reactions have been crucial for understanding the addition of nitric oxide to compounds like 3,3-dimethylbutan-2-one, leading to products with potential applications in materials science and molecular engineering (Arulsamy & Bohle, 2001).
Intermediates in Sweetener Synthesis
The synthesis of 3,3-dimethylbutanol and 3,3-dimethylbutanal as intermediates for the production of Neotame, a high-intensity sweetener, highlights the industrial application of sodium 4-hydroxy-3,3-dimethylbutanoate derivatives. The efficiency of the synthesis process and the impact of various reaction variables have been studied to optimize production (Tanielyan & Augustine, 2012).
Crystal Structure Analysis
The crystal structure analysis of cyclopentenone derivatives, including those related to sodium 4-hydroxy-3,3-dimethylbutanoate, provides insights into their potential applications in material science and drug design. These analyses help in understanding the molecular geometry and bonding characteristics essential for designing materials with specific properties (Marjani et al., 2009).
Synthesis of Novel Compounds
The development of novel synthetic pathways for producing 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water showcases the versatility of sodium 4-hydroxy-3,3-dimethylbutanoate derivatives in synthesizing complex organic molecules. These pathways offer environmentally benign and convenient methods for obtaining compounds with potential applications in pharmaceuticals and agrochemicals (D’hooghe, Van Driessche, & Kimpe, 2009).
Thermoelectricity and Acidity Tuning
In material science, sodium 4-hydroxy-3,3-dimethylbutanoate derivatives have been investigated for tuning the thermoelectric properties and acidity of PEDOT:PSS films. This research opens up new avenues for optimizing the efficiency of thermoelectric materials, with broader implications for energy harvesting technologies (Tsai et al., 2014).
Mechanism of Action
properties
IUPAC Name |
sodium;4-hydroxy-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGMFSZGFPECGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxy-3,3-dimethylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



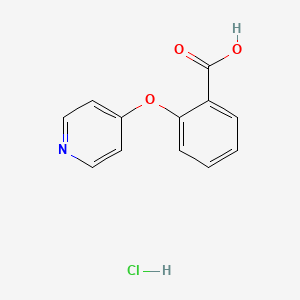
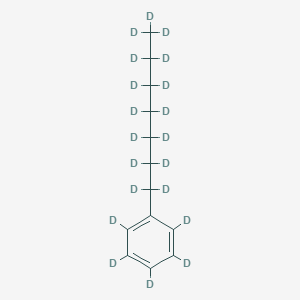

![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile](/img/structure/B1448029.png)
![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)
![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)
![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)

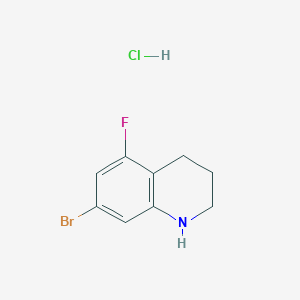
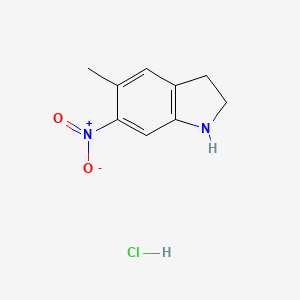
![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)
